molecular formula C7H6BrClN2 B3186534 7-Bromoimidazo[1,2-a]pyridine hydrochloride CAS No. 1252686-44-4

7-Bromoimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B3186534
CAS No.: 1252686-44-4
M. Wt: 233.49 g/mol
InChI Key: VDSBLIOFFYKKDE-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine hydrochloride (CAS 1252686-44-4) is a high-value chemical intermediate prized for its role in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block for constructing more complex molecules, particularly within the imidazo[1,2-a]pyridine scaffold, which is recognized for its significant pharmacological potential. Researchers utilize this brominated derivative in cross-coupling reactions to develop novel therapeutic agents. Scientific literature highlights the imidazo[1,2-a]pyridine core as a promising scaffold in the discovery of potent new anti-tuberculosis agents, with some derivatives demonstrating exceptional activity against multidrug-resistant strains . Furthermore, recent studies in 2025 continue to employ this core structure in the design of highly selective inhibitors, such as those targeting Cyclin-dependent kinase 9 (CDK9) for the treatment of colorectal cancer . The bromine atom at the 7-position provides an excellent handle for further functionalization via metal-catalyzed reactions, enabling rapid exploration of structure-activity relationships. The product has a molecular formula of C7H6BrClN2 and a molecular weight of 233.49 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBLIOFFYKKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856451
Record name 7-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252686-44-4
Record name 7-Bromoimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromoimidazo 1,2 a Pyridine and Its Derivatives

Traditional Approaches for the Imidazo[1,2-a]pyridine (B132010) Ring System

The foundational imidazo[1,2-a]pyridine scaffold can be constructed through several established methods, primarily involving the reaction of 2-aminopyridine (B139424) derivatives with suitable coupling partners.

The most conventional and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. This method, first reported by Tschitschibabin in 1925, involves the reaction of 2-aminopyridine with bromoacetaldehyde to yield imidazo[1,2-a]pyridine, albeit initially in modest yields. bio-conferences.org Over the years, this method has been refined to improve yields and expand its substrate scope.

The reaction generally proceeds through the initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. Various α-bromo or α-chloro ketones can be utilized, allowing for the introduction of different substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring. bio-conferences.orgnih.gov For instance, the reaction of 2-aminopyridines with α-bromo/chloroketones can be carried out efficiently at 60°C without the need for a catalyst or solvent. bio-conferences.org

To obtain the 7-bromo derivative, a 4-bromo-2-aminopyridine is typically used as the starting material. The condensation of this substituted aminopyridine with an appropriate α-haloketone directly furnishes the 7-bromoimidazo[1,2-a]pyridine (B152697) core.

Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivativeα-Halocarbonyl CompoundConditionsProductReference
2-AminopyridineBromoacetaldehyde150-200°C, sealed tubeImidazo[1,2-a]pyridine bio-conferences.org
2-Aminopyridineα-Bromo/chloroketones60°C, solvent-freeSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
2-AminopyridineEthyl bromopyruvateReflux in ethanol2-Ethyl carboxylate imidazo[1,2-a]pyridine acs.org
2-Amino-3-chloro-4-iodopyridineα-HalogenoketonesN/A7-Chloro-8-iodoimidazo[1,2-a]pyridines mdpi.com

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular scaffolds like imidazo[1,2-a]pyridines in a single synthetic operation. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.

One of the most prominent MCRs for imidazo[1,2-a]pyridine synthesis is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. mdpi.comresearchgate.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, such as scandium triflate or ytterbium triflate. bio-conferences.orgbeilstein-journals.org This methodology allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, depending on the aldehyde and isocyanide used.

Other three-component reactions for the synthesis of this heterocyclic system include the combination of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper. bio-conferences.org These MCR strategies provide a convergent and efficient approach to the imidazo[1,2-a]pyridine core. To obtain a 7-bromo derivative using an MCR approach, a 4-bromo-2-aminopyridine would be employed as the starting amidine component.

Table 2: Overview of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis

Reaction ComponentsCatalystKey FeaturesReference
2-Aminopyridine, Aldehyde, IsonitrileScandium triflateHigh efficiency for diverse 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org
2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, MicrowaveRapid and efficient route to 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org
2-Aminopyridine, Aldehyde, Terminal AlkyneCopperDirect and efficient synthesis of a broad range of derivatives. bio-conferences.org
2-Aminopyridine, Aryl Aldehyde, tert-Butyl IsocyanideIodineMild, room temperature conditions. rsc.org

Regioselective Bromination at the 7-Position of Imidazo[1,2-a]pyridine

Achieving regioselective bromination at the 7-position of the imidazo[1,2-a]pyridine ring is a critical step in the synthesis of the target compound. This can be accomplished either by direct bromination of the pre-formed imidazo[1,2-a]pyridine core or by using a pre-brominated starting material in the cyclization step.

Direct electrophilic bromination of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position, which is the most electron-rich and sterically accessible position. Therefore, direct bromination to achieve the 7-bromo derivative is challenging and not a common strategy. Most literature on direct bromination of imidazo[1,2-a]pyridines reports the formation of 3-bromo derivatives using reagents like sodium bromite under acidic conditions. researchgate.netrsc.org

To achieve bromination at the 7-position, one would generally need to start with a pre-functionalized imidazo[1,2-a]pyridine where the more reactive positions are blocked, or use directing groups, which is a less common approach for this specific substitution pattern.

As direct bromination at the 7-position is not favored, the most practical approach is to synthesize the 7-bromoimidazo[1,2-a]pyridine core from a starting material that already contains the bromine atom at the desired position. This is a form of post-cyclization modification in the sense that the final brominated product is obtained after the core ring system is formed, but the bromine is introduced into the pyridine ring prior to cyclization.

The key precursor for this strategy is 2-amino-4-bromopyridine. The synthesis of 7-bromoimidazo[1,2-a]pyridine and its derivatives is thus achieved by the cyclocondensation of 2-amino-4-bromopyridine with various α-haloketones or through multicomponent reactions as described in section 2.1. This ensures that the bromine atom is unequivocally positioned at the 7-position of the final imidazo[1,2-a]pyridine product.

Advanced and Green Synthetic Techniques for 7-Bromoimidazo[1,2-a]pyridine

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures.

For the synthesis of the imidazo[1,2-a]pyridine core, several green methodologies have been reported. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. iosrjournals.org For instance, the Groebke-Blackburn-Bienaymé reaction can be efficiently performed under microwave irradiation. mdpi.com

Aqueous reaction media: The use of water as a solvent is highly desirable from a green chemistry perspective. The synthesis of imidazo[1,2-a]pyridines has been successfully demonstrated in aqueous media, avoiding the need for volatile and often toxic organic solvents. iosrjournals.org

Catalyst-free and solvent-free reactions: Some synthetic protocols for imidazo[1,2-a]pyridines have been developed that proceed without the need for a catalyst or a solvent, further enhancing their green credentials. bio-conferences.org

One-pot syntheses: Combining multiple synthetic steps into a single pot reduces waste from purification of intermediates and saves time and resources. nih.gov

While these green methods are generally applicable to the synthesis of the imidazo[1,2-a]pyridine scaffold, their specific application to the synthesis of 7-Bromoimidazo[1,2-a]pyridine would involve the use of 2-amino-4-bromopyridine as the starting material within these improved reaction conditions. For example, a microwave-assisted reaction of 2-amino-4-bromopyridine with a phenacyl bromide derivative in water would represent a green approach to a 2-aryl-7-bromoimidazo[1,2-a]pyridine. iosrjournals.org

Table 3: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantagesApplicability to 7-Bromo Derivative
Traditional Cyclocondensation Well-established, reliable.Often requires harsh conditions, may produce byproducts.Highly applicable using 2-amino-4-bromopyridine.
Multicomponent Reactions High efficiency, atom economy, diversity.May require specific catalysts, substrate scope can be limited.Applicable using 2-amino-4-bromopyridine.
Direct Bromination Potentially a single step on the core.Poor regioselectivity for the 7-position; C3 is favored.Not a practical or reported method.
Green Synthetic Techniques Environmentally friendly, often faster, safer.May require specialized equipment (e.g., microwave reactor).Applicable by using 2-amino-4-bromopyridine in a green protocol.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful and efficient pathways for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. These methods often feature high yields, broad substrate scope, and excellent regioselectivity.

Industrial routes have frequently involved condensation reactions, but recent advancements have focused on metal-catalyzed coupling reactions to assemble the scaffold or functionalize it. rsc.org Common catalysts include copper, iron, gold, ruthenium, and palladium. rsc.org For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org Similarly, copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant offer a general method for constructing the imidazo[1,2-a]pyridine ring system. organic-chemistry.org Iron catalysts have also been employed for the synthesis of 2-aryl-3-methylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org

The synthesis of 7-bromoimidazo[1,2-a]pyridine via these methods would typically start from 4-bromo-2-aminopyridine, which undergoes cyclization with a suitable two-carbon synthon. The choice of metal and ligand is crucial for optimizing reaction conditions and achieving high yields.

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Derivatives

Catalyst Reactants Key Features
Copper(I) 2-Aminopyridines, Acetophenones Aerobic oxidation, broad functional group tolerance. organic-chemistry.org
Copper 2-Aminopyridines, Nitroolefins One-pot procedure, uses air as an oxidant. organic-chemistry.org
Iron 2-Aminopyridines, 2-Methyl-nitroolefins Inexpensive catalyst, simple procedure. organic-chemistry.org

Metal-Free Catalytic Systems

Growing concerns about the environmental impact and cost of transition metals have spurred the development of metal-free synthetic protocols. nih.gov These methods often utilize readily available and environmentally benign catalysts.

Acid-catalyzed condensation is a prominent metal-free strategy. Various acids, including perchloric acid, hydrochloric acid, trifluoroacetic acid (TFA), and p-toluenesulfonic acid (pTSA), have been shown to effectively catalyze the cyclization of 2-aminopyridines with carbonyl compounds. nih.govacs.org For example, an environmentally benign and scalable continuous flow process using hydrochloric acid has been developed. nih.govacs.org Iodine has also been used to promote the reaction between 2-aminopyridines and acetophenones under mild conditions. nih.gov

A novel, rapid, and efficient route involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, which can produce imidazo[1,2-a]pyridines in quantitative yield within minutes. rsc.orgrsc.org Furthermore, catalyst-free approaches have been successful; for instance, refluxing a mixture of a 2-aminopyridine with ethyl bromopyruvate in ethanol can yield the desired product. nih.govacs.org These metal-free systems offer a greener alternative for the synthesis of 7-bromoimidazo[1,2-a]pyridine.

Table 2: Metal-Free Catalysts for Imidazo[1,2-a]pyridine Synthesis

Catalyst/Promoter Reactants Conditions
Perchloric Acid / Hydrochloric Acid 2-Aminopyridines, Carbonyls Acid-catalyzed condensation. nih.govacs.org
Iodine 2-Aminopyridines, Acetophenones Mild acidic conditions or micellar media. nih.gov
Sodium Hydroxide (NaOH) N-propargylpyridiniums Aqueous, ambient temperature. rsc.orgrsc.org

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of heterocyclic compounds. The synthesis of imidazo[1,2-a]pyridines is particularly amenable to this technique.

Microwave irradiation significantly reduces reaction times compared to conventional heating methods. For instance, the conjugation of 2-aminopyridine with phenacyl bromide derivatives can be achieved in as little as 60 seconds, with yields ranging from 24% to 99%. researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction to form imidazo[1,2-a]pyridines, is also efficiently promoted by microwave heating. mdpi.com One study describes a one-pot synthesis of complex imidazo[1,2-a]pyridine-1,2,3-triazoles using a microwave-assisted GBBR followed by a click reaction (CuAAC), achieving good yields (82–91%). mdpi.com

MAOS has been successfully applied to various synthetic strategies, including those catalyzed by p-toluenesulfonic acid or using catalyst-free conditions, demonstrating its versatility. acs.orgrsc.org This high-speed, efficient methodology is well-suited for the rapid generation of libraries of 7-bromoimidazo[1,2-a]pyridine derivatives for drug discovery.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method
2-Aminopyridine + Phenacyl Bromide Thermal heating, longer reaction times. 60 seconds, yields up to 99%. researchgate.net
Groebke–Blackburn–Bienaymé Reaction Often requires hours. 15-30 minutes, increased yields. mdpi.commdpi.com

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods represent green and innovative strategies for the synthesis and functionalization of imidazo[1,2-a]pyridines. These techniques utilize light or electric current to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Visible-light-induced C-H functionalization has become a powerful tool for derivatizing the imidazo[1,2-a]pyridine core. mdpi.com This approach allows for the direct introduction of various functional groups onto the heterocyclic ring, avoiding the need for pre-functionalized starting materials. For example, visible-light-induced perfluoroalkylation at the C3 position can be achieved using perfluoroalkyl iodides via the formation of a photoactive electron donor-acceptor (EDA) complex. mdpi.com

Electrosynthesis offers another sustainable alternative. A highly efficient co-electrolysis method has been developed for the synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones in a simple undivided cell. researchgate.net This process operates without any external chemical oxidant, proceeds through a domino condensation/bromination sequence, and is readily scalable. researchgate.netresearchgate.net Such electrochemical methods could potentially be adapted for the direct synthesis of 7-bromoimidazo[1,2-a]pyridine or for the introduction of other functionalities onto the bromo-substituted scaffold.

Synthesis of Functionalized 7-Bromoimidazo[1,2-a]pyridine Derivatives

The 7-bromoimidazo[1,2-a]pyridine core is a versatile building block for creating a diverse range of functionalized derivatives. The bromine atom serves as a key functional handle, enabling cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

A primary strategy for functionalization is the direct C-H functionalization of the pre-formed imidazo[1,2-a]pyridine ring. rsc.org However, for derivatives of 7-bromoimidazo[1,2-a]pyridine, the bromine atom is typically exploited in reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups, respectively.

Another powerful approach is the use of multicomponent reactions (MCRs). A catalyst-free, three-component reaction has been developed to functionalize the C3 position of imidazo[1,2-a]pyridines using glyoxylic acid and a boronic acid. nih.gov This method allows for the rapid assembly of complex molecules from simple starting materials. nih.gov The synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine scaffold has also been achieved through a tandem of Groebke–Blackburn–Bienaymé and Ugi reactions, highlighting the utility of MCRs in creating hybrid molecules with potential biological activity. beilstein-journals.org

These functionalization strategies are crucial for exploring the structure-activity relationships of this class of compounds and for developing new therapeutic agents. nih.govnih.gov

Table 4: Common Functionalization Reactions for Bromo-Substituted Heterocycles

Reaction Type Reagents Functional Group Introduced
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst Aryl group
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Alkynyl group
Buchwald-Hartwig Amination Amine, Pd catalyst Amino group

Reactivity and Chemical Transformations of 7 Bromoimidazo 1,2 a Pyridine

Electronic Influences and Intrinsic Reactivity of the Bromo-Substituted Imidazo[1,2-a]pyridine (B132010) System

The bromine atom at the C7 position of the pyridine (B92270) ring primarily exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker, activating resonance effect (+R). This electronic push-and-pull influences the reactivity of the entire scaffold. The C7 position becomes an electrophilic site, susceptible to nucleophilic attack under certain conditions, but more importantly, the carbon-bromine bond serves as a prime site for transition-metal-catalyzed cross-coupling reactions.

Computational studies on related imidazo[1,2-a]pyridine derivatives suggest that the C3 position of the imidazole (B134444) ring is the most nucleophilic and thus most susceptible to electrophilic attack and certain radical functionalizations. The electron-withdrawing nature of the bromine at C7 can further enhance the propensity for functionalization at the electron-rich C3 position. Conversely, direct functionalization of the pyridine ring's C-H bonds is more challenging due to its relative electron deficiency, which is exacerbated by the bromo-substituent.

Cross-Coupling Reactions at the Bromine Atom

The carbon-bromine bond at the 7-position is the most exploited reactive site on the 7-Bromoimidazo[1,2-a]pyridine (B152697) molecule for synthetic diversification. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Cross-Couplings (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed reactions are a cornerstone for the functionalization of aryl halides, and 7-Bromoimidazo[1,2-a]pyridine is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. 7-Bromoimidazo[1,2-a]pyridine can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 7-aryl-imidazo[1,2-a]pyridine derivatives. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Imidazo[1,2-a]pyridines

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10095
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8088
3Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane9092
4Pyridin-3-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄THF7085

Note: The data presented are representative examples for bromo-substituted imidazo[1,2-a]pyridines and may not be specific to the 7-bromo isomer in all cases.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov 7-Bromoimidazo[1,2-a]pyridine can undergo Heck coupling with various alkenes, such as acrylates and styrenes, to introduce vinyl groups at the 7-position. mdpi.com These reactions are typically catalyzed by a palladium source in the presence of a base. mdpi.com

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction allows for the introduction of alkynyl moieties at the 7-position of the imidazo[1,2-a]pyridine core, which are valuable intermediates for further transformations. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines and has been applied to 7-Bromoimidazo[1,2-a]pyridine to introduce a variety of primary and secondary amines at the 7-position. wikipedia.orgatlanchimpharma.com The choice of palladium precursor, ligand, and base is crucial for the success of this transformation. wikipedia.orgatlanchimpharma.com

Interactive Data Table: Representative Buchwald-Hartwig Amination of Bromo-Imidazo[1,2-a]pyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10090
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11085
3n-ButylaminePdCl₂(dppf) (3)-K₃PO₄THF8088
4PyrrolidinePd(OAc)₂ (1)RuPhos (2)K₂CO₃t-Amyl alcohol10092

Note: The data presented are representative examples for bromo-substituted imidazo[1,2-a]pyridines and may not be specific to the 7-bromo isomer in all cases.

Functionalization of the Imidazo[1,2-a]pyridine Core System

While the bromine atom at C7 is a primary site for functionalization, the imidazo[1,2-a]pyridine core itself possesses reactive C-H bonds that can be targeted for further derivatization.

Direct C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. For the imidazo[1,2-a]pyridine system, the C3 position is the most electron-rich and, therefore, the most common site for direct C-H functionalization through electrophilic substitution or transition-metal-catalyzed processes. While the presence of the bromine at C7 can influence the regioselectivity, C3 functionalization often remains dominant.

Various C-H functionalization reactions have been reported for the imidazo[1,2-a]pyridine scaffold, including arylation, alkenylation, alkynylation, and acylation. Palladium-catalyzed C-H arylation, for instance, can be directed to the C3 position. While less common, C-H functionalization at other positions of the pyridine ring (C5, C6, C8) can be achieved under specific directing group-assisted conditions, although examples on a 7-bromo substituted substrate are not widely reported.

Radical-Mediated Transformations

Radical reactions offer a complementary approach to functionalize the imidazo[1,2-a]pyridine core. The electron-rich nature of the imidazole ring makes it susceptible to attack by electrophilic radicals. A common transformation is the radical trifluoromethylation, which often occurs at the C3 position. rsc.org This reaction is typically initiated by a radical initiator or through photoredox catalysis. rsc.org

Other radical-mediated transformations include the introduction of alkyl, acyl, and perfluoroalkyl groups. The regioselectivity of these reactions is governed by the electronic properties of the imidazo[1,2-a]pyridine ring and the nature of the radical species. The presence of the bromine atom at C7 is not expected to significantly alter the inherent preference for radical attack at the C3 position.

Nucleophilic Addition and Substitution Reactions

The imidazo[1,2-a]pyridine ring system is electron-deficient, which generally makes it susceptible to nucleophilic attack. The bromine atom at the 7-position, being a good leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-poor pyridine ring, forming a Meisenheimer-like intermediate, followed by the departure of the bromide ion.

While specific studies on non-catalyzed nucleophilic substitution reactions of 7-bromoimidazo[1,2-a]pyridine hydrochloride are not extensively documented in publicly available literature, the general principles of SNAr on halo-pyridines suggest that strong nucleophiles can displace the bromide. The reactivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, reactions with alkoxides, amines, and thiols would be expected to yield the corresponding 7-alkoxy, 7-amino, and 7-thioether derivatives, respectively. The hydrochloride salt form would likely require neutralization prior to or in situ during the reaction with a basic nucleophile.

Derivatization Strategies for Structural Elaboration and Complexity Generation

The bromine atom at the C7 position of 7-bromoimidazo[1,2-a]pyridine serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. These derivatization strategies are pivotal in the exploration of this scaffold for various applications.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a cornerstone for the functionalization of 7-bromoimidazo[1,2-a]pyridine. Key among these are the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds by coupling the 7-bromoimidazo[1,2-a]pyridine with organoboron compounds, such as boronic acids or esters. This reaction is widely employed to introduce aryl, heteroaryl, or vinyl substituents at the C7 position. Microwave-assisted Suzuki-Miyaura reactions have been shown to be particularly efficient for the arylation of bromoimidazo[1,2-a]pyridines, often leading to high yields in short reaction times.

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of 7-bromoimidazo[1,2-a]pyridine with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 7-alkynylimidazo[1,2-a]pyridines are valuable intermediates for further transformations.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of 7-bromoimidazo[1,2-a]pyridine with a wide range of primary and secondary amines, leading to the synthesis of 7-aminoimidazo[1,2-a]pyridine derivatives. This transformation is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules.

The Heck reaction involves the palladium-catalyzed coupling of 7-bromoimidazo[1,2-a]pyridine with alkenes to form new carbon-carbon bonds, resulting in the introduction of vinyl or substituted vinyl groups at the C7 position.

The following table summarizes representative examples of these derivatization reactions:

Reaction TypeReagents and ConditionsProductYield (%)
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, DMF, 130 °C, microwave7-Aryl-imidazo[1,2-a]pyridineHigh
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF7-Alkynyl-imidazo[1,2-a]pyridineGood
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C7-Amino-imidazo[1,2-a]pyridineModerate to High
Heck Reaction Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C7-Vinyl-imidazo[1,2-a]pyridineGood

Other Derivatization Approaches:

Beyond palladium-catalyzed reactions, other methods can be employed for the derivatization of the 7-bromoimidazo[1,2-a]pyridine core. The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for the formation of C-O, C-N, and C-S bonds, often requiring higher temperatures than palladium-catalyzed methods. Furthermore, direct C-H functionalization at other positions of the imidazo[1,2-a]pyridine ring, while leaving the C7-bromo substituent intact for subsequent manipulations, offers a powerful strategy for generating polysubstituted derivatives.

These derivatization strategies collectively provide a robust toolbox for the structural elaboration of 7-bromoimidazo[1,2-a]pyridine, enabling the systematic modification of its properties and the generation of diverse libraries of compounds for screening in various scientific domains.

Research Applications in Medicinal and Pharmaceutical Chemistry Scaffold Based

7-Bromoimidazo[1,2-a]pyridine (B152697) as a Versatile Scaffold for Chemical Probe Development

The inherent fluorescence of the imidazo[1,2-a]pyridine (B132010) system makes it an attractive scaffold for the development of chemical probes. nih.govnih.gov These probes are essential tools for visualizing and studying biological processes in real-time. Researchers have designed and synthesized novel fluorescent sensors based on this scaffold for the detection of biologically significant metal ions. nih.govrsc.org For instance, a fused imidazopyridine-based sensor was developed that exhibits high sensitivity and selectivity for iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous media and within HeLa cells. nih.govrsc.org The probe demonstrated a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺, with limits of detection in the parts-per-billion (ppb) range. nih.govrsc.org

The 7-bromo position on the imidazo[1,2-a]pyridine ring is an ideal site for introducing functionalities that can modulate the photophysical properties of the molecule or link it to other recognition motifs, thereby enhancing its utility as a selective chemical probe for various analytes and biological targets. rsc.orgresearchgate.net

Design and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives with Pharmacological Potential

The synthesis of the 7-bromoimidazo[1,2-a]pyridine core typically begins with the reaction of a corresponding 4-bromopyridin-2-amine with a reagent like chloroacetaldehyde. nih.gov This foundational structure serves as a key intermediate for a multitude of synthetic transformations.

Modern synthetic strategies employed to diversify this scaffold include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position is readily displaced using reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. This method was utilized in the synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as inhibitors of activin-like kinase (ALK). nih.gov

Multicomponent Reactions: One-pot reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), provide an efficient pathway to construct highly substituted imidazo[1,2-a]pyridines, which can then be further modified. mdpi.comrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the rapid and efficient preparation of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. researchgate.net

These synthetic methodologies enable the creation of large libraries of derivatives, which are essential for exploring the pharmacological potential of the imidazo[1,2-a]pyridine scaffold across a wide range of diseases. organic-chemistry.orgrsc.org

Interactive Table: Synthetic Approaches for Imidazo[1,2-a]pyridine Derivatives

MethodDescriptionKey Features
Tschitschibabin Reaction Condensation of a 2-aminopyridine (B139424) with an α-haloketone. A foundational method for creating the core ring system.Versatile, widely used, but can require harsh conditions.
Suzuki-Miyaura Coupling Palladium-catalyzed reaction to form carbon-carbon bonds, often used to functionalize bromo-substituted scaffolds. nih.govExcellent for introducing aryl/heteroaryl groups at the bromo position.
Groebke–Blackburn–Bienaymé A three-component reaction of an aminopyridine, an aldehyde, and an isocyanide to rapidly build complexity. mdpi.comHigh efficiency, atom economy, and diversity in a single step.
Microwave-Assisted Synthesis Use of microwave energy to accelerate reaction rates. researchgate.netReduced reaction times, often improved yields and purity.

Structure-Activity Relationship (SAR) Studies of 7-Bromoimidazo[1,2-a]pyridine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For imidazo[1,2-a]pyridine derivatives, SAR studies have provided deep insights into how specific structural modifications influence biological activity against various targets. nih.govresearchgate.net

Key SAR findings for different therapeutic areas include:

Antitubercular Agents: In the development of inhibitors against Mycobacterium tuberculosis, SAR studies revealed that incorporating bulky and more lipophilic biaryl ethers at the 3-position of the scaffold led to compounds with nanomolar potency. nih.gov Specifically, for a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, a 4-bromo substituent on the phenoxy ring was identified as the lead, demonstrating a favorable safety and pharmacokinetic profile. nih.gov

Kinase Inhibitors: For inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), the incorporation of a constrained secondary amine was found to enhance selectivity. nih.gov In the development of Nek2 inhibitors for gastric cancer, extensive SAR analysis of substitutions on the imidazo[1,2-a]pyridine ring led to a compound with an IC₅₀ of 38 nM. documentsdelivered.com

Antiviral Agents: The antiviral activity of imidazo[1,2-a]pyridines against human cytomegalovirus (HCMV) was found to be strongly influenced by the nature of the substituent at the C-2 position. nih.gov

Exploration of Diverse Pharmacological Modalities through Imidazo[1,2-a]pyridine Derivatization

The versatility of the 7-bromoimidazo[1,2-a]pyridine scaffold has enabled its exploration across a multitude of pharmacological applications, leading to the discovery of potent enzyme inhibitors, selective receptor ligands, and broad-spectrum anti-infective agents. eco-vector.comresearchgate.net

The imidazo[1,2-a]pyridine framework has proven to be a "privileged scaffold" for the design of inhibitors against various enzyme classes, particularly protein kinases. researchgate.net

Kinase Inhibitors: This scaffold has been successfully employed to develop inhibitors for several kinases implicated in cancer and other diseases.

PDGFR: Structure-based drug design led to a novel class of potent and orally bioavailable inhibitors of the Platelet-Derived Growth Factor Receptor. nih.gov

IGF-1R: Optimization of a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine series resulted in potent and selective inhibitors of the insulin-like growth factor-1 receptor kinase with good oral pharmacokinetics. nih.gov

Mer/Axl Kinase: Starting from a DNA-encoded library screen, an imidazo[1,2-a]pyridine series was optimized to yield highly selective dual Mer/Axl kinase inhibitors with in vivo efficacy. acs.org

Nek2: A series of imidazo[1,2-a]pyridine derivatives were designed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), which is overexpressed in various tumors. documentsdelivered.com

AKT/mTOR Pathway: Certain derivatives have been shown to inhibit the AKT/mTOR signaling pathway, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Beyond enzyme inhibition, the imidazo[1,2-a]pyridine scaffold is suitable for designing ligands that bind selectively to receptors. A prime example is the development of antagonists for the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase. nih.gov By using an in silico homology model of the PDGFRβ kinase domain, medicinal chemists guided the synthesis of imidazo[1,2-a]pyridines with optimized binding. nih.gov SAR exploration led to the incorporation of features like a constrained secondary amine to enhance selectivity over related kinases. nih.gov

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant activity against a wide range of infectious agents, including mycobacteria, viruses, and other microbes. nih.govmdpi.com

Antitubercular Activity: This is one of the most successful applications of the scaffold. documentsdelivered.comrsc.org A notable clinical candidate, Telacebec (Q203), is an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) that targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, disrupting cellular energy production. nih.gov Extensive research has yielded multiple series of these compounds with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.gov

Antiviral Activity: Imidazo[1,2-a]pyridines have shown potent activity against herpesviruses. researchgate.net Specific derivatives bearing a thioether side chain at the 3-position were highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov The antiviral potency was found to be highly dependent on the substitution pattern on the core scaffold. nih.govnih.gov

Interactive Table: Pharmacological Applications of Imidazo[1,2-a]pyridine Derivatives

Pharmacological ModalityTarget/OrganismExample Series/CompoundKey Finding
Enzyme Inhibition Mer/Axl KinaseImidazo[1,2-a]pyridinesHighly selective dual inhibitors developed for immuno-oncology. acs.org
PDGFRFluoro-piperidine substituted imidazopyridinesPotent and orally bioavailable inhibitors with antiangiogenic potential. nih.gov
Nek2Substituted imidazo[1,2-a]pyridinesCompound 28e showed IC₅₀ of 38 nM against MGC-803 gastric cancer cells. documentsdelivered.com
Receptor Ligand Design PDGFRImidazo[1,2-a]pyridines with constrained aminesStructure-based design yielded potent and selective receptor antagonists. nih.gov
Anti-infective M. tuberculosisTelacebec (Q203)Clinical candidate targeting QcrB with potent activity against MDR/XDR-TB. nih.gov
Human Cytomegalovirus (HCMV)3-thioether imidazo[1,2-a]pyridinesCompounds showed high activity with a therapeutic index >150. nih.gov

Applications in Material Science and Catalysis

Integration of 7-Bromoimidazo[1,2-a]pyridine (B152697) in Advanced Material Development

The imidazo[1,2-a]pyridine (B132010) core is a key component in a range of functional materials due to its rigidity, thermal stability, and tunable electronic properties. The 7-bromo derivative serves as a crucial intermediate, allowing for the introduction of various functional groups to tailor the material's performance for specific applications.

Derivatives of the imidazo[1,2-a]pyridine scaffold are actively being researched for their use in organic light-emitting diodes (OLEDs), particularly for creating efficient deep-blue emitters, which remains a significant challenge in display technology. In many designs, the imidazo[1,2-a]pyridine moiety functions as an electron acceptor. nih.gov When combined with an electron-donating unit, it can form bipolar fluorescent emitters with outstanding thermal stability and high emission quantum yields. nih.gov

Research has demonstrated that by carefully designing molecules that incorporate the imidazo[1,2-a]pyridine core, it is possible to achieve high-performance blue OLEDs with negligible efficiency roll-off at high brightness. nih.govnih.gov For instance, two novel emitters, IP-PPI and IP-DPPI, which use imidazo[1,2-a]pyridine as the acceptor, have been synthesized. Non-doped OLEDs based on these materials exhibited impressive external quantum efficiencies (EQEs) and deep-blue color coordinates. nih.gov The 7-bromo position on the core scaffold is particularly useful for synthesizing these advanced emitters, acting as a key site for the Suzuki-Miyaura cross-coupling reactions needed to build the final complex molecules. ingentaconnect.com

Below is a table summarizing the performance of OLEDs incorporating imidazo[1,2-a]pyridine-based emitters.

EmitterDoping LevelMax. EQE (%)Brightness (cd/m²)CIE Coordinates (x, y)
IP-PPI Non-doped4.8510,000(0.153, 0.097)
IP-PPI 40 wt%5.2310,000(0.154, 0.077)
IP-DPPI Non-doped4.7410,000(0.154, 0.114)
IP-DPPI 20 wt%6.1310,000(0.153, 0.078)

Data sourced from research on novel bipolar deep-blue fluorescent emitters. nih.gov

The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into polymer main chains, leading to the creation of new functional polymers with unique photophysical properties. A novel multicomponent polymerization based on the Groebke–Blackburn–Bienaymé (GBB) reaction has been developed to synthesize polymers containing imidazo[1,2-a]pyridine units. globethesis.com This method is advantageous due to its metal-free nature, mild reaction conditions, and high atom economy. globethesis.com

This approach has yielded various imidazo[1,2-a]pyridine-containing polymers with high molecular weights (Mw up to 32,400 g/mol ) and high yields (up to 98%). globethesis.com These polymers exhibit good solubility and high thermal stability. globethesis.com Their unique luminescent properties, including fluorescence in solution and reversible fluorescence response to acid/base stimuli, make them promising candidates for applications in functional coatings, sensors, and photoelectric materials. globethesis.com The 7-bromo group on the initial monomer can be used to further modify the polymer's properties after polymerization.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. Pyridine (B92270) and imidazole-based ligands are widely used in MOF synthesis due to the excellent coordinating ability of their nitrogen atoms. researchgate.netnih.govrsc.org

The 7-bromoimidazo[1,2-a]pyridine structure, which combines both pyridine and imidazole (B134444) rings, is a promising candidate for designing novel MOF ligands. researchgate.net The nitrogen atoms in the fused ring system can coordinate with metal centers, while the bromo-substituent can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF pores. The rigid, planar nature of the imidazo[1,2-a]pyridine scaffold can also contribute to the formation of stable, porous frameworks. researchgate.net For example, imidazole-derived ligands have been shown to enhance the formation of porous MOF structures capable of detecting nitroaromatic compounds. researchgate.net

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state.

Certain derivatives of imidazo[1,2-a]pyridine have been found to exhibit AIE properties. For example, a study on functional imidazo[1,2-a]pyridine derivatives revealed that a compound featuring a 2'-(hydroxyphenyl) substituent exhibits both AIE and excited-state intramolecular proton transfer (ESIPT) properties. globethesis.com The presence of the phenol (B47542) group was crucial for this behavior. The non-planar, twisted geometry that such molecules can adopt is a key factor in enabling the AIE effect. globethesis.com The development of AIE-active materials based on the imidazo[1,2-a]pyridine scaffold opens up possibilities for their use in fluorescent sensors, bio-imaging, and solid-state lighting.

Catalytic Roles of 7-Bromoimidazo[1,2-a]pyridine and its Derivatives

The imidazo[1,2-a]pyridine skeleton is not only a component of functional materials but also serves as a versatile ligand scaffold in catalysis, particularly in processes mediated by transition metals.

The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can effectively coordinate with transition metals, making its derivatives valuable ligands for a variety of catalytic transformations. rsc.orgresearchgate.net The scaffold's electronic properties can be tuned through substitution, and the bromine at the C7 position provides a convenient point for modification to optimize ligand performance.

Imidazo[1,2-a]pyridine-based ligands have been employed in several transition metal-catalyzed C-H functionalization reactions. researchgate.net These reactions are of great interest in organic synthesis as they allow for the direct modification of C-H bonds, offering a more atom-economical approach to building complex molecules. mdpi.com For example, this scaffold has been used in reactions catalyzed by metals such as rhodium, palladium, cobalt, and iron to achieve site-selective functionalization at various positions on the ring (C2, C3, C5, C6, C7, and C8). rsc.orgnih.gov These catalytic systems enable a range of transformations, including arylations, carbonylations, and annulations, demonstrating the broad utility of the imidazo[1,2-a]pyridine core in modern catalysis. nih.govrsc.org

Theoretical and Computational Investigations of 7 Bromoimidazo 1,2 a Pyridine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic electronic properties of a molecule. These properties are fundamental to understanding its stability, reactivity, and potential interactions with biological targets.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally implies lower reactivity and higher stability. nih.gov

The introduction of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine (B132010) ring is expected to influence the energies of the frontier orbitals. Bromine, being an electronegative atom, can withdraw electron density through the inductive effect, potentially lowering the energy of both the HOMO and LUMO. Concurrently, its lone pairs can participate in resonance, which may raise the HOMO energy. The net effect on the HOMO-LUMO gap would depend on the interplay of these electronic factors.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Imidazo[1,2-a]pyridine Derivative

ParameterValue (eV)
EHOMOValue not explicitly stated in the source
ELUMOValue not explicitly stated in the source
HOMO-LUMO Gap (ΔE)4.343

Data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. iucr.orgresearchgate.net

Charge Distribution and Reactivity Site Prediction

The distribution of electron density within a molecule is a fundamental determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wolfram.com

For the imidazo[1,2-a]pyridine scaffold, the nitrogen atom in the pyridine (B92270) ring (N-1) is generally the most electron-rich center, making it a primary site for protonation and interaction with electrophiles. Computational studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have confirmed that the MEP surface can effectively identify electrophilic and nucleophilic reaction sites. nih.gov

The presence of the bromine atom at the 7-position will significantly influence the charge distribution in 7-Bromoimidazo[1,2-a]pyridine (B152697). Due to its electronegativity, the bromine atom will create a region of positive electrostatic potential on the adjacent carbon atom (C-7) and a region of negative potential around itself. Natural Bond Orbital (NBO) analysis, another computational technique, can provide a more quantitative picture of the charge distribution and donor-acceptor interactions within the molecule. researchgate.net Such analyses on related heterocyclic systems have been instrumental in understanding intramolecular charge transfer and the nature of chemical bonds.

Mechanistic Studies of Reactions Involving 7-Bromoimidazo[1,2-a]pyridine

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies.

Computational Elucidation of Reaction Pathways

The imidazo[1,2-a]pyridine ring system is known to undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions. For instance, the bromination of imidazo[1,2-a]pyridines has been shown to occur selectively at the C-3 position under certain conditions. researchgate.net Computational studies can help to rationalize this regioselectivity by modeling the stability of the intermediates formed upon electrophilic attack at different positions of the ring.

Furthermore, the bromine atom at the 7-position can itself be a site for further reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Theoretical investigations into the mechanisms of such reactions on bromo-substituted pyridines and other heteroaromatic systems have provided valuable insights into the factors controlling their feasibility and outcome. rsc.orgresearchgate.net For example, DFT calculations can be employed to model the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction involving 7-Bromoimidazo[1,2-a]pyridine.

Transition State Analysis and Energy Profiles

A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the energy maxima along the reaction coordinate. Computational methods can be used to locate these transition states and calculate their energies, thereby providing the activation energy of the reaction. This information is crucial for understanding the reaction kinetics.

While specific transition state analyses for reactions involving 7-Bromoimidazo[1,2-a]pyridine are not extensively documented, the general principles of computational transition state theory are well-established. By constructing a potential energy surface for a given reaction, it is possible to map out the entire reaction profile, including reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and can guide the design of more efficient synthetic routes.

Computational Approaches in Structure-Activity Relationship (SAR) and Ligand Design

Computational methods play an increasingly important role in modern drug discovery, particularly in the areas of Structure-Activity Relationship (SAR) studies and ligand design. For the imidazo[1,2-a]pyridine scaffold, which is a "privileged structure" in medicinal chemistry, these approaches are invaluable for the rational design of new therapeutic agents. nih.gov

The imidazo[1,2-a]pyridine core has been identified as a suitable scaffold for the development of inhibitors for various biological targets. nih.gov SAR studies on halogenated imidazo[1,2-a]pyridine derivatives have shown that the nature and position of the halogen substituent can significantly impact biological activity. For example, in a series of ligands designed for detecting β-amyloid plaques, the presence of a halogen at the 6-position was found to be crucial for high binding affinity. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of imidazo[1,2-a]pyridine derivatives and to guide the design of new compounds with improved affinity and selectivity. researchgate.netchemmethod.com For instance, docking studies have been employed to rationalize the SAR of imidazo[1,2-a]pyridine-based kinase inhibitors. nih.gov

In silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. auctoresonline.org By computationally evaluating these properties early in the drug discovery process, it is possible to prioritize compounds with more favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For imidazo[1,2-a]pyridine derivatives, in silico ADME predictions can help in optimizing properties such as solubility, membrane permeability, and metabolic stability.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For the imidazo[1,2-a]pyridine scaffold, molecular docking has been instrumental in identifying potential protein targets and elucidating the key intermolecular interactions that drive binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. espublisher.com

Studies on various derivatives have shown that the imidazo[1,2-a]pyridine core can effectively bind to a range of protein targets. For instance, novel hybrids of imidazo[1,2-a]pyridine were evaluated as potential anticancer agents through docking simulations against human Leukotriene A4 Hydrolase (LTA4H). chemmethod.com One promising derivative exhibited a strong binding affinity with a score of -11.237 Kcal/mol, indicating a potentially potent interaction. chemmethod.comchemmethod.com In another study focused on breast cancer, imidazo[1,2-a]pyridine derivatives were docked into the active site of an oxidoreductase enzyme, with the most effective compound achieving a binding energy of -9.207 kcal/mol and forming critical interactions with amino acid residues His 222, Tyr 216, and Lys 270. researchgate.netasianpubs.org

The versatility of this scaffold is further demonstrated in research targeting viral proteins. Derivatives of the related imidazo[1,2-a]pyrimidine structure were modeled against key proteins for SARS-CoV-2 cell entry, showing strong binding affinities of -9.1 kcal/mol to the human ACE2 receptor and -7.3 kcal/mol to the spike protein. nih.gov Additionally, in the context of antibacterial research, an imidazo[1,2-a]pyrazine (B1224502) derivative was docked with Staphylococcus aureus Pyruvate carboxylase (SaPC), yielding a binding energy of -6.9 kcal/mol. espublisher.com These studies collectively highlight that the imidazo[1,2-a]pyridine core is a privileged scaffold for designing ligands that can interact with diverse protein active sites.

Derivative ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine HybridsHuman LTA4H3U9W-11.237Not specified
Imidazo[1,2-a]pyridine DerivativesOxidoreductase (Breast Cancer)Not specified-9.207His 222, Tyr 216, Lys 270
Imidazo[1,2-a]pyrimidine DerivativeshACE27U0N-9.1Not specified
Imidazo[1,2-a]pyrimidine DerivativesSARS-CoV-2 Spike Protein7U0N-7.3Not specified
Imidazo[1,2-a]pyrazine DerivativeS. aureus Pyruvate CarboxylaseNot specified-6.9Not specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and optimizing lead candidates. Several QSAR studies have been successfully applied to the imidazo[1,2-a]pyridine class to understand which molecular properties are crucial for their biological effects.

A 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues developed a robust model for predicting antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net The model was statistically significant, with a high correlation coefficient (R²) of 0.9181 for the training set of compounds and a good predictive cross-validation correlation coefficient (Q²) of 0.6745 for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net The underlying common pharmacophore hypothesis, HHPRR, identified key features for activity: one positive charge, two hydrophobic groups, and two aromatic rings. openpharmaceuticalsciencesjournal.com This indicates that a combination of electrostatic and hydrophobic properties is vital for the antimycobacterial action of these derivatives.

Another QSAR study was performed on a series of imidazo[1,2-a]pyridine derivatives that act as acid pump (H+/K+-ATPase) antagonists. nih.gov This analysis revealed a significant correlation between the compounds' activity and two main factors: the Global Topological Charge Indices (GTCI) and the hydrophobicity (π constant) of certain substituents. nih.gov The findings suggest that the molecule's charge transfer characteristics and the hydrophobic nature of its substituents are the primary factors controlling its inhibitory activity, likely through dispersion and hydrophobic interactions with the receptor. nih.gov

These QSAR models provide valuable insights that can guide the rational design of new 7-Bromoimidazo[1,2-a]pyridine derivatives with enhanced potency by modifying substituents to optimize their electronic and hydrophobic characteristics.

Studied DerivativesBiological ActivityModel TypeKey Statistical ParametersImportant Descriptors
Imidazo[1,2-a]pyridine-3-carboxamidesAntimycobacterialAtom-based 3D-QSARR² = 0.9181, Q² = 0.6745Pharmacophore features (hydrophobic, aromatic, positive charge)
Heteroaryl-substituted Imidazo[1,2-a]pyridinesAcid Pump Antagonism2D-QSARNot specifiedGlobal Topological Charge Indices (GTCI), Hydrophobic constant (π)

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. They provide detailed information on the conformational flexibility of ligands and proteins and the stability of ligand-protein complexes. For imidazo[1,2-a]pyridine derivatives, MD simulations have been used primarily to validate docking results and analyze the stability of the predicted binding poses.

In a study on antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, a 1.2 nanosecond (ns) MD simulation was performed on the ligand-protein complex to confirm its stability. openpharmaceuticalsciencesjournal.com The analysis showed that the complex maintained an acceptable Root Mean Square Deviation (RMSD) of less than 3 Å, indicating that the docked binding pose was stable over the simulation period. openpharmaceuticalsciencesjournal.com Such simulations provide a more dynamic and realistic view of the interaction compared to static docking poses.

Furthermore, post-simulation analyses like Molecular Mechanics Generalized Born Surface Area (MM/GBSA) calculations have been employed to better understand the binding energetics. For a related imidazo[1,2-a]pyrazine derivative, MM/GBSA analysis demonstrated that the binding was driven by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding. espublisher.com

Computational studies have also explored the conformational possibilities of the imidazo[1,2-a]pyridine scaffold itself. Research on V-shaped bis-imidazo[1,2-a]pyridine molecules investigated the energetics of different minimum-energy conformations (conformers), such as In-In, In-Out, and Out-Out, which depend on the relative orientation of the imidazo[1,2-a]pyridine rings. nih.gov This type of conformational analysis is crucial for understanding how the molecule's shape and flexibility can influence its photophysical properties and its ability to fit into a protein's binding site. nih.gov

Future Perspectives and Interdisciplinary Research Opportunities

Innovations in Sustainable Synthetic Strategies for 7-Bromoimidazo[1,2-a]pyridine (B152697) Architectures

The development of environmentally benign and efficient synthetic methods for constructing imidazo[1,2-a]pyridine (B132010) frameworks is a key area of ongoing research. Traditional methods often rely on harsh reaction conditions, toxic catalysts, and hazardous solvents, prompting the shift towards more sustainable alternatives. benthamdirect.comresearchgate.net Green chemistry principles are now being applied to the synthesis of these scaffolds, including the 7-bromo derivative, with a focus on improving reaction efficiency while minimizing environmental impact. benthamdirect.com

Several innovative and sustainable strategies have emerged for the synthesis of imidazo[1,2-a]pyridines. These include microwave-assisted synthesis, catalyst-free and solvent-free reactions, and the use of greener solvents like water. benthamdirect.combio-conferences.org Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly promising as they offer high atom economy and can generate complex molecules in a single step. mdpi.commdpi.com These methods have shown tolerance for a variety of functional groups, including halogens, making them suitable for the synthesis of 7-bromoimidazo[1,2-a]pyridine and its derivatives. rsc.org

The following table summarizes various sustainable synthetic strategies applicable to imidazo[1,2-a]pyridine architectures:

Synthetic StrategyKey FeaturesAdvantagesReference(s)
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, increased yields, and often milder conditions. bio-conferences.orgmdpi.com
Catalyst-Free and Solvent-Free Reactions Reactions conducted without a catalyst and/or solvent.Eliminates catalyst toxicity and solvent waste, simplifies purification. benthamdirect.combio-conferences.org
Aqueous Media Synthesis Use of water as a solvent.Environmentally benign, safe, and inexpensive. rsc.orgacs.org
Groebke–Blackburn–Bienaymé (GBB) Reaction A three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.High atom economy, operational simplicity, and the ability to generate diverse structures. mdpi.commdpi.com
Metal-Free Aqueous Synthesis Base-promoted heterocyclization via pyridinium (B92312) bromide precursors.Rapid, mild, and high-yielding; avoids metal catalysts. rsc.org
Cu(II)-Ascorbate Catalyzed A³-Coupling Domino reaction in aqueous micellar media.Environmentally sustainable and efficient for a variety of substrates. acs.org

Advancements in Functional Material Engineering via 7-Bromoimidazo[1,2-a]pyridine Scaffolds

The unique photophysical properties of the imidazo[1,2-a]pyridine core have positioned it as a valuable scaffold in the field of materials science. researchgate.net These compounds are known for their emissive properties and have been utilized in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net The 7-bromo substituent on the imidazo[1,2-a]pyridine ring serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of the material's electronic and optical properties. This functionalization capability is crucial for designing advanced materials with tailored characteristics for specific applications.

Imidazo[1,2-a]pyridine derivatives have been investigated for their applications in various advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): The inherent luminescent properties of the imidazo[1,2-a]pyridine core make it a promising candidate for use as an emitter layer in OLEDs. researchgate.net

Fluorescent Probes: The sensitivity of the fluorescence of imidazo[1,2-a]pyridines to their local environment allows for their use as sensors for various analytes. researchgate.net

Dispersed Dyes: The chemical stability and color properties of these compounds make them suitable for applications in the textile industry as dispersed dyes. bio-conferences.org

The presence of the bromine atom at the 7-position opens up avenues for post-synthetic modifications through various cross-coupling reactions. This allows for the introduction of different functional groups to modulate the material's properties, such as its emission wavelength, quantum yield, and charge transport characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the molecule, leading to changes in its photophysical behavior.

Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Mechanistic Studies

To accelerate the discovery and optimization of novel 7-bromoimidazo[1,2-a]pyridine-based compounds and materials, a synergistic approach that integrates synthetic chemistry, computational modeling, and detailed mechanistic studies is essential. This interdisciplinary strategy allows for a deeper understanding of structure-property relationships and can guide the rational design of new molecules with desired functionalities.

Computational Modeling: Theoretical investigations, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of imidazo[1,2-a]pyridine derivatives. acs.org Molecular docking studies are also employed to predict the binding modes and affinities of these compounds with biological targets, which is particularly relevant in drug discovery. nih.govnih.gov These computational tools can help in understanding reaction mechanisms and in predicting the properties of yet-to-be-synthesized molecules, thereby saving time and resources in the laboratory.

Mechanistic Studies: A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of 7-bromoimidazo[1,2-a]pyridine is crucial for optimizing reaction conditions and improving yields. For example, plausible mechanistic pathways for the synthesis of imidazo[1,2-a]pyridines have been proposed based on experimental evidence and computational analysis. acs.org These studies can reveal the roles of catalysts, intermediates, and transition states, providing a solid foundation for the development of more efficient and selective synthetic methods.

The integration of these three pillars—synthesis, computation, and mechanistic studies—creates a powerful feedback loop. Synthetic chemists can design and create new molecules, which are then characterized experimentally and computationally. The results from these studies provide insights that inform the design of the next generation of compounds with improved properties. This iterative process is a hallmark of modern chemical research and is expected to drive future innovations in the field of 7-bromoimidazo[1,2-a]pyridine chemistry.

An example of this synergy is the use of in silico screening and DFT studies to investigate the chemical reactivity and binding affinity of synthesized imidazo[1,2-a]pyridine derivatives towards biological targets. acs.org Such studies can guide the selection of the most promising candidates for further in vitro and in vivo testing.

Q & A

Basic: What are the optimal synthetic routes for 7-bromoimidazo[1,2-a]pyridine hydrochloride, and how can reaction yields be improved?

The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Substituent Positioning : Bromine introduction at the 7th position requires regioselective conditions, such as Lewis acid catalysts (e.g., FeCl₃) to direct electrophilic substitution .
  • Hydrochloride Formation : Post-synthesis, the free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
  • Yield Optimization : Use continuous flow reactors for precise temperature control and automated quenching to minimize side reactions .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. For example, the 7-bromo substituent deshields adjacent protons, producing distinct splits (e.g., δ 8.2–9.0 ppm for H-8) .
  • IR Spectroscopy : Identify C-Br stretching vibrations at ~550–650 cm⁻¹ and N-H stretches from the hydrochloride salt at ~2500–3000 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 225.0421 for C₇H₆BrClN₂) with <5 ppm error .

Basic: What are the recommended storage conditions and solubility profiles for this compound?

  • Storage : Store at room temperature in airtight, light-protected containers to prevent hydroscopic degradation. Desiccants (e.g., silica gel) are recommended .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For biological assays, prepare stock solutions in DMSO and dilute in buffer (≤1% DMSO) to avoid cytotoxicity .

Advanced: How do electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?

The 7-bromo group acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance at the 7th position may reduce reactivity compared to 3- or 6-bromo analogs. Computational studies (DFT) suggest that electron-withdrawing effects lower the LUMO energy, facilitating oxidative addition in Pd-catalyzed reactions . Contrast this with 3-bromo derivatives, where higher yields are reported due to reduced steric bulk .

Advanced: What methodologies are used to evaluate its biological activity, particularly in drug discovery?

  • Target Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (Kd) to targets like kinases or GPCRs .
  • Cellular Assays : Use luciferase-based reporters or flow cytometry to assess efficacy in disease models (e.g., anticancer activity via apoptosis assays) .
  • Metabolic Stability : LC-MS/MS monitors hepatic clearance in microsomal incubations to prioritize lead compounds .

Advanced: How can contradictions in reported synthetic yields or biological activities be resolved?

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability (e.g., Pd(PPh₃)₄ activity) .
  • Structural Reanalysis : Compare XRD data of synthesized batches with literature to rule out polymorphic differences .
  • Bioassay Standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for viability tests) .

Advanced: What computational tools aid in designing derivatives with enhanced pharmacokinetic properties?

  • Quantum Chemistry : Use Gaussian or ORCA for transition-state modeling to predict reaction pathways and regioselectivity .
  • Molecular Dynamics (MD) : Simulate membrane permeability (LogP) and blood-brain barrier penetration with tools like GROMACS .
  • QSAR Models : Train algorithms on datasets of imidazo[1,2-a]pyridine analogs to optimize ADME parameters (e.g., CYP450 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.